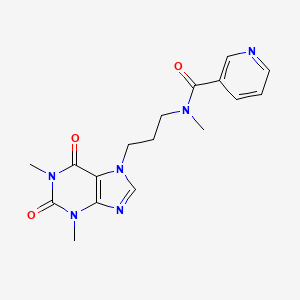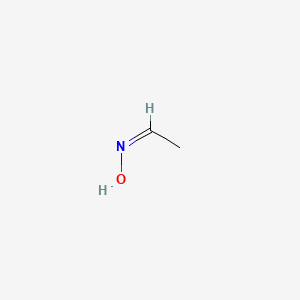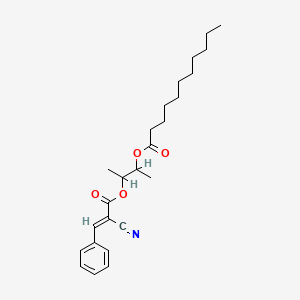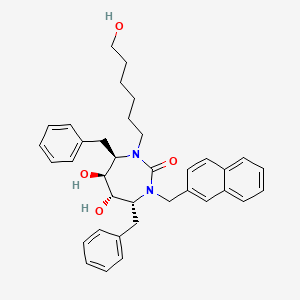
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-: is a compound known for its significant biological activity. It is also referred to as N-Methylnicotinamide, and it is an active endogenous metabolite that plays a role in various biochemical pathways . This compound is known for its ability to improve endothelial function and reduce atherosclerosis by regulating the ADMA-DDAH axis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- can be achieved through several methods:
Direct Method: This involves the treatment of nicotinamide with deoxygenated secondary amines to produce N-Methylnicotinamide.
Ammonolysis Method: This method involves the reaction of methyl chloroacetone with ammonia to produce N-formylurea, which is then reduced under hydrogen and copper catalysis to yield N-Methylnicotinamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the ammonolysis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides .
科学的研究の応用
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- involves the regulation of the ADMA-DDAH axis. This compound improves endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. By enhancing the activity of dimethylarginine dimethylaminohydrolase (DDAH), it promotes the breakdown of ADMA, leading to increased nitric oxide production and improved vascular function .
類似化合物との比較
Similar Compounds
Nicotinamide: A precursor to N-Methylnicotinamide, known for its role in NAD+ biosynthesis.
Nicotinic Acid: Another precursor with similar biological activity but different metabolic pathways.
4-Pyridylnicotinamide: An isomer with similar coordination chemistry properties but different biological activities.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is unique due to its specific role in regulating the ADMA-DDAH axis and its potential therapeutic applications in cardiovascular diseases. Its ability to act as a bidentate ligand in coordination polymers also sets it apart from other similar compounds .
特性
CAS番号 |
70454-30-7 |
|---|---|
分子式 |
C17H20N6O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c1-20(15(24)12-6-4-7-18-10-12)8-5-9-23-11-19-14-13(23)16(25)22(3)17(26)21(14)2/h4,6-7,10-11H,5,8-9H2,1-3H3 |
InChIキー |
QPSLMAFKGDTZOG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(C)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















